ent-Aprepitant

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Aprepitant involves several steps, starting from commercially available starting materialsThe synthesis typically involves the use of chiral catalysts to ensure the correct enantiomer is produced .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microfluidization to create nanosuspensions, which improve the solubility and bioavailability of the compound . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ent-Aprepitant undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced to form different reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various halides are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ent-Aprepitant is predominantly used for preventing CINV in patients undergoing highly emetogenic chemotherapy. Numerous studies have demonstrated its efficacy:

- Efficacy in Clinical Trials : In a pivotal Phase III study, patients receiving this compound exhibited a complete response rate of 72.7% compared to 52.3% in the standard therapy group (p < 0.001) over five days following chemotherapy . This highlights its superior protective effect against nausea and vomiting.

- Long-Term Efficacy : A review of multiple cycles of chemotherapy indicated that this compound maintained its efficacy across six treatment cycles, showing minimal loss of protection against CINV .

Postoperative Nausea and Vomiting (PONV)

This compound has also been explored for its role in preventing postoperative nausea and vomiting. Its mechanism aligns with the need to manage nausea post-surgery, particularly in high-risk patients.

Non-Chemotherapy Related Nausea

Recent studies are investigating the effectiveness of this compound in treating nausea not associated with chemotherapy. Research at the Peter MacCallum Cancer Centre is focusing on its application for advanced cancer patients experiencing nausea due to other causes .

Table 1: Efficacy of this compound in CINV Prevention

| Study Reference | Population | Treatment Regimen | Complete Response Rate (%) | Significance |

|---|---|---|---|---|

| Hesketh et al. | 202 patients | Aprepitant + Ondansetron + Dexamethasone | 72.7% vs. 52.3% | p < 0.001 |

| Poli-Bigelli et al. | 1,099 patients | Aprepitant over multiple cycles | Sustained efficacy across cycles | p ≤ .006 |

Table 2: Comparison of Aprepitant with Standard Therapy

| Treatment Group | Complete Response Rate Day 1-5 (%) | Adverse Effects (%) |

|---|---|---|

| Aprepitant Group | 64% - 59% over cycles | Similar to standard therapy with increased fatigue (17%) |

| Control Group | Lower rates | Standard adverse effects |

Case Studies and Research Findings

- Multicenter Study in China : A prospective study evaluated the safety and efficacy of this compound among Chinese patients receiving highly emetogenic chemotherapy. The findings supported its effectiveness in real-world settings, confirming high complete response rates .

- Pediatric Applications : A randomized trial involving pediatric oncology patients demonstrated that this compound significantly improved outcomes in preventing CINV compared to standard treatments, achieving a complete response rate of 51% versus 26% in controls .

- Ongoing Research : Current investigations are assessing this compound's potential beyond CINV, particularly for chronic nausea conditions unrelated to chemotherapy .

Mechanism of Action

ent-Aprepitant exerts its effects by selectively blocking the neurokinin-1 receptors, which are activated by substance P . By inhibiting these receptors, this compound prevents the transmission of signals that trigger vomiting. This mechanism is particularly effective in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.

Rolapitant: Another neurokinin-1 receptor antagonist used for similar indications.

Uniqueness of ent-Aprepitant: this compound is unique due to its specific enantiomeric form, which may offer different pharmacokinetic properties compared to its racemic mixture or other enantiomers. This can result in variations in efficacy, bioavailability, and side effect profiles .

Biological Activity

Introduction

Ent-aprepitant, a selective antagonist of the neurokinin-1 (NK1) receptor, is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound is a derivative of aprepitant, which has been extensively studied for its efficacy and safety in various clinical settings. The biological activity of this compound is largely attributed to its mechanism of action, pharmacokinetics, and interaction with other therapeutic agents.

This compound functions by competitively inhibiting the NK1 receptor, which is activated by substance P, a neuropeptide involved in the vomiting reflex. By blocking this receptor, this compound effectively diminishes the emetic signals transmitted from the central nervous system. The inhibition of NK1 receptors leads to a reduction in both acute and delayed phases of emesis associated with chemotherapy treatments .

Key Points:

- NK1 Receptor : A G protein-coupled receptor located in the central and peripheral nervous systems.

- Substance P : The natural ligand for NK1 receptors; its activation triggers vomiting.

- Clinical Implication : Effective in preventing CINV when used alongside standard antiemetic therapies.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic profile. It has an average bioavailability of approximately 60-65% and is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This metabolism can lead to potential drug interactions when co-administered with other medications that are substrates of CYP3A4 .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 60-65% |

| Primary Metabolism | CYP3A4 |

| Half-life | 9-13 hours |

| Excretion | Fecal (major), Urinary (minor) |

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in preventing CINV across various chemotherapy regimens. A systematic review highlighted significant improvements in complete response rates when this compound was added to standard antiemetic therapy compared to placebo .

Case Studies Summary

- Hesketh et al. Study (2003) :

- Poli-Bigelli et al. Study (2003) :

Table 2: Summary of Clinical Trials on this compound

| Study | Design | Complete Response Rate (this compound) | Complete Response Rate (Control) |

|---|---|---|---|

| Hesketh et al. (2003) | Phase III | 72.7% | 52.3% |

| Poli-Bigelli et al. (2003) | Multinational RCT | Higher efficacy | Standard therapy |

| Japanese Study (2020) | Prospective clinical study | More effective in male patients | Not specified |

Safety Profile

This compound is generally well tolerated, with adverse events similar to those seen with standard antiemetic treatments. Common side effects include fatigue and asthenia, which were reported at slightly higher rates in patients receiving this compound compared to placebo .

Notable Interactions

Due to its metabolism through CYP3A4, this compound can interact with other drugs metabolized by this pathway, necessitating careful consideration when co-administering medications .

Q & A

Basic Research Questions

Q. What are the established in vitro and in vivo models for evaluating the neurokinin-1 (NK-1) receptor antagonism of ent-Aprepitant, and how do they validate enantiomer-specific efficacy?

- Methodological Answer : Utilize radioligand binding assays (e.g., competitive inhibition with [[³H]-substance P]]) to measure receptor affinity. For in vivo models, employ cisplatin-induced emesis in ferrets or shrews, comparing this compound’s efficacy to its enantiomer pair. Quantify outcomes via vomiting frequency and latency periods, ensuring blinding and randomization to reduce bias .

Q. How do pharmacokinetic parameters (e.g., Cmax, AUC) of this compound differ across species, and what implications does this have for translational research?

- Methodological Answer : Conduct cross-species pharmacokinetic studies using LC-MS/MS to quantify plasma concentrations. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to assess interspecies variability. Validate findings against human clinical trial data, noting CYP3A4 metabolism differences .

Q. What are the standard protocols for assessing this compound’s drug-drug interaction potential, particularly with CYP3A4 inhibitors/inducers?

- Methodological Answer : Use human liver microsomes or hepatocytes to measure metabolic stability. Co-administer ketoconazole (CYP3A4 inhibitor) or rifampicin (inducer) in in vitro systems, followed by in vivo validation in healthy volunteers. Apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical outcomes .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in delayed-phase chemotherapy-induced nausea and vomiting (CINV) be reconciled through meta-analytical approaches?

- Methodological Answer : Perform a systematic review of Phase III trials (e.g., Aprepitant Protocol 052 Study Group data) with subgroup analysis by cisplatin dosage (≥70 mg/m² vs. lower). Use random-effects models to account for heterogeneity. Critically evaluate trial designs for placebo controls, rescue medication protocols, and patient-reported outcome measures .

Q. What molecular dynamics simulations or cryo-EM techniques can elucidate this compound’s enantiomer-specific binding kinetics to the NK-1 receptor?

- Methodological Answer : Employ all-atom molecular dynamics simulations (e.g., GROMACS) to compare binding free energy (ΔG) of this compound vs. its enantiomer. Validate with cryo-EM structural data of receptor-ligand complexes, focusing on hydrogen bonding and hydrophobic interactions in the ligand-binding pocket .

Q. How does this compound’s enantiomeric purity impact preclinical toxicity profiles, and what analytical methods ensure batch-to-batch consistency?

- Methodological Answer : Implement chiral HPLC (e.g., using amylose-based columns) to quantify enantiomeric excess (ee%). Correlate impurities (>0.1% w/w) with in vivo toxicity (e.g., hepatotoxicity in rodents via ALT/AST levels). Adhere to ICH Q3A guidelines for impurity profiling .

Q. What novel biomarkers (e.g., plasma substance P levels, fMRI brain activity patterns) can objectively quantify this compound’s central antiemetic effects?

- Methodological Answer : Validate ELISA for substance P in plasma pre/post cisplatin administration. Pair with fMRI in human subjects to measure nucleus tractus solitarii activation. Use multivariate regression to link biomarker changes to clinical endpoints (e.g., complete response rates) .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between patient-reported outcomes (PROs) and clinician-assessed CINV severity in this compound trials?

- Methodological Answer : Apply mixed-methods analysis: Quantify PROs via validated tools (e.g., MASCC Antiemesis Tool) and clinician assessments (CTCAE v5.0). Use Cohen’s kappa to measure inter-rater reliability. Qualitatively analyze discordant cases via patient interviews to identify reporting biases .

Q. What statistical approaches optimize dose-response modeling for this compound in pediatric populations with limited sample sizes?

- Methodological Answer : Use Bayesian hierarchical models to borrow strength from adult data while allowing pediatric-specific parameters. Incorporate prior distributions based on Phase I adult PK/PD data. Validate with adaptive trial designs (e.g., continual reassessment method) .

Q. Ethical and Reproducibility Considerations

Q. How can this compound studies ensure reproducibility given variability in cisplatin emetogenicity protocols across institutions?

Properties

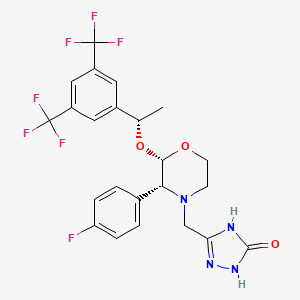

IUPAC Name |

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-KNMUDHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571744 | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172822-29-6 | |

| Record name | ent-Aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172822-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.